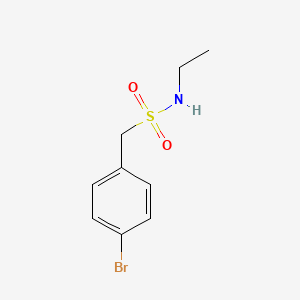

5-(4-bromophenyl)-1H-imidazol-2-amine sulphate (2:1)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

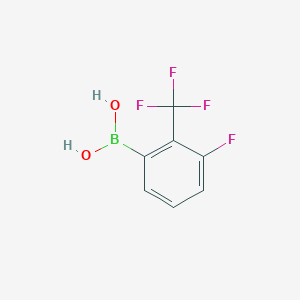

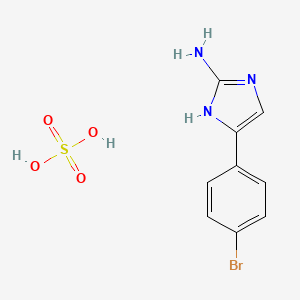

The compound “5-(4-bromophenyl)-1H-imidazol-2-amine sulphate (2:1)” is a complex organic compound. It likely contains a bromophenyl group and an imidazole group, which are common structures in many organic compounds .

Synthesis Analysis

While specific synthesis methods for “5-(4-bromophenyl)-1H-imidazol-2-amine sulphate (2:1)” were not found, similar compounds such as 4-(4-bromophenyl)-thiazol-2-amine derivatives have been synthesized for their potential pharmacological effects . The molecular structures of these synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis

The molecular structure of “5-(4-bromophenyl)-1H-imidazol-2-amine sulphate (2:1)” would likely be complex, given the presence of multiple functional groups. Unfortunately, specific structural data for this compound was not found .科学的研究の応用

Imidazole Derivatives in Corrosion Inhibition

Corrosion Inhibition

Imidazole derivatives, due to their chemical structure, are known for their role in corrosion inhibition, particularly in the petroleum industry. Their effectiveness is attributed to the presence of a 5-membered heterocyclic ring, which facilitates adsorption onto metal surfaces, thus preventing corrosion. This property is vital for extending the lifespan of metal structures and components in various industrial applications (Nipaporn Sriplai & K. Sombatmankhong, 2023).

Imidazole Derivatives in Drug Synthesis

Pharmacological Applications

Imidazole derivatives play a significant role in pharmacology, where they serve as core structures for developing drugs with various therapeutic effects. For example, imiquimod, a class of non-nucleoside imidazoquinolinamines, activates the immune system by inducing cytokines, showcasing the versatility of imidazole compounds in treating skin disorders and neoplasms (T. Syed, 2001).

Imidazole Derivatives in Chemical Synthesis

C-N Bond Forming Reactions

Imidazole compounds are integral in C-N bond forming cross-coupling reactions, a crucial process in organic synthesis. These reactions involve the use of copper-mediated systems and highlight the importance of imidazole derivatives in developing new pharmaceuticals and organic materials (M. Kantam et al., 2013).

Imidazole Derivatives in Antitumor Activity

Antitumor Activity

Research into imidazole derivatives has also shown promising antitumor properties. Certain compounds within this class have undergone preclinical testing, indicating their potential as new antitumor drugs. This underscores the importance of continuous exploration and synthesis of imidazole derivatives for cancer therapy (M. Iradyan et al., 2009).

Safety And Hazards

将来の方向性

The development of new compounds with potential pharmacological effects is a key area of research. Compounds with structures similar to “5-(4-bromophenyl)-1H-imidazol-2-amine sulphate (2:1)” have shown promising antimicrobial and antiproliferative activities , suggesting potential future directions for research.

特性

IUPAC Name |

5-(4-bromophenyl)-1H-imidazol-2-amine;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3.H2O4S/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8;1-5(2,3)4/h1-5H,(H3,11,12,13);(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLUTOYTUOKYQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(N2)N)Br.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-bromophenyl)-1H-imidazol-2-amine sulphate (2:1) | |

CAS RN |

1177346-50-7 |

Source

|

| Record name | 1H-Imidazol-2-amine, 5-(4-bromophenyl)-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1177346-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Methylbenzyl)thio]ethanamine](/img/structure/B1341585.png)

![1-[4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-YL]methanamine](/img/structure/B1341588.png)

![[1-(2-Fluorophenyl)cyclopentyl]methanamine](/img/structure/B1341589.png)

![2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol](/img/structure/B1341591.png)